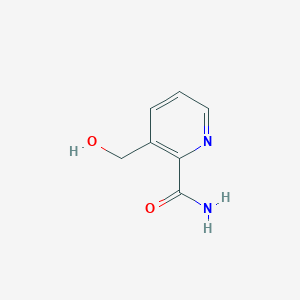

3-(Hydroxymethyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6-5(4-10)2-1-3-9-6/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNKFORAXSMERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280706 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115012-12-9 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115012-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Hydroxymethyl Picolinamide and Its Derivatives

Direct Synthesis Approaches to the 3-(Hydroxymethyl)picolinamide Core

Direct synthetic routes to the 3-(hydroxymethyl)picolinamide core are foundational for its subsequent use in more complex molecular architectures. While specific, high-yield, one-pot syntheses of 3-(hydroxymethyl)picolinamide are not extensively detailed in the provided results, the synthesis of related picolinamide (B142947) derivatives suggests that standard amidation procedures would be applicable. For instance, the reaction of a suitable picolinic acid derivative, where the hydroxymethyl group is already in place or protected, with an amine in the presence of a coupling agent would be a conventional approach.

The synthesis of N-(hydroxymethyl)-3-pyridinecarboxamide has been documented, and this compound is commercially available. buyersguidechem.com This indicates that the introduction of the N-hydroxymethyl group onto a pyridinecarboxamide is a feasible transformation.

Picolinamide as a Directing Group in Transition Metal-Catalyzed Functionalizations

The picolinamide group has emerged as a powerful directing group in transition metal-catalyzed C–H functionalization reactions. Its bidentate coordinating ability facilitates the formation of a stable metallacyclic intermediate, which positions the metal catalyst in close proximity to specific C–H bonds, enabling their selective activation and functionalization.

Cobalt-Catalyzed C(sp²)–H Carbonylation Reactions Aided by Picolinamide

Cobalt-catalyzed C(sp²)–H carbonylation reactions utilizing picolinamide as a directing group have proven to be an efficient method for the synthesis of various heterocyclic compounds. chim.itacs.org In these reactions, the picolinamide moiety directs the cobalt catalyst to an ortho C–H bond of an aryl group, which then undergoes carbonylation.

For instance, researchers have developed a cobalt-catalyzed method for the synthesis of 3-hydroxymethyl isoindolinones from phenylglycinol derivatives. researchgate.netacs.orgnih.gov This reaction employs picolinamide as a traceless directing group and a "CO" surrogate, offering a broad substrate scope and high regioselectivity. researchgate.netnih.gov The reaction proceeds with the preservation of the original stereochemistry, making it valuable for the synthesis of enantiopure compounds. researchgate.netnih.gov

Another application is the C(sp²)–H carbonylation of amino acid derivatives. acs.orgosi.lvnih.gov Using a cobalt(II) salt catalyst and carbon monoxide as the carbonyl source, a variety of phenylalanine derivatives can be carbonylated with the aid of a picolinamide directing group. acs.orgosi.lv This methodology has also been successfully applied to the late-stage carbonylation of short peptides. acs.orgosi.lv

The proposed mechanism for these cobalt-catalyzed carbonylation reactions generally involves the formation of a cobaltacycle intermediate after the directed C–H activation. chim.it Subsequent coordination and insertion of carbon monoxide, followed by reductive elimination, leads to the formation of the carbonylated product. acs.org

| Starting Material | Product | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Phenylglycinol derivatives | 3-Hydroxymethyl isoindolinones | Co(II) tetramethylheptanedionate, DIAD (CO surrogate) | Traceless directing group, broad substrate scope, high regioselectivity, preservation of stereochemistry. | researchgate.netacs.orgnih.gov |

| Amino acid derivatives (e.g., Phenylalanine) | 1,2-Dihydroisoquinolinones | Co(dpm)₂, CO (1 atm) | Traceless directing group, applicable to peptide carbonylation. | acs.orgosi.lvnih.gov |

| Benzylamides and alkynes | Isoquinolines | Co(OAc)₂·4H₂O, KPF₆, O₂ (oxidant) | Traceless directing group, good functional group tolerance, excellent regioselectivity. | chim.itsci-hub.sebohrium.comacs.org |

Palladium(II)-Catalyzed C–H Activation Strategies Using Picolinamide Scaffolds

Palladium(II) catalysis has been extensively used in conjunction with the picolinamide directing group for a variety of C–H activation and functionalization reactions. acs.orgnih.govresearchgate.net These strategies have enabled the formation of C–C and C–N bonds at previously unreactive positions.

One notable application is the alkylation of unactivated C(sp³)–H bonds. acs.orgresearchgate.net Picolinamide-protected aliphatic amines can undergo γ-C(sp³)–H alkylation with primary alkyl iodides using a palladium catalyst. acs.orgresearchgate.net This reaction provides a direct method for synthesizing valuable nitrogen-containing compounds. acs.orgresearchgate.net

Furthermore, palladium-catalyzed C(sp²)–H functionalization has been employed for the synthesis of various heterocyclic systems. For example, the palladium-catalyzed coupling of C(sp²)–H and C(sp²)–H bonds has been developed to produce quinolinone and pyridone scaffolds. rsc.org This method utilizes a cyclic hypervalent iodine as an oxidant and demonstrates good functional group tolerance. rsc.org

The picolinamide directing group has also been instrumental in the γ-arylation of allylamines to construct Z-cinnamylamines. acs.org Palladium-catalyzed reaction of N-allylpicolinamides with aryl iodides leads to selective γ-arylation with good to high Z/E ratios. acs.org

In the context of synthesizing more complex structures, a palladium-catalyzed ortho-iodination of the ε-C(sp²)–H bond of γ-arylpropylamine substrates has been reported. beilstein-journals.org This reaction complements other directed electrophilic aromatic substitution approaches and can be integrated into a multi-step sequence to synthesize tetrahydroquinolines. beilstein-journals.org

The mechanism of these palladium-catalyzed reactions typically involves the formation of a palladacycle intermediate through C–H activation, followed by oxidative addition of the coupling partner and subsequent reductive elimination to form the desired product and regenerate the active palladium catalyst. nih.gov

Application in Synthesis of Diverse Heterocyclic Systems (e.g., Isoindolinones, Isoquinolines)

The synthetic methodologies employing picolinamide as a directing group have found significant application in the construction of a wide array of heterocyclic systems, with isoindolinones and isoquinolines being prominent examples. chim.itresearchgate.netsci-hub.sebohrium.comacs.orgrsc.org

Isoindolinones: As previously mentioned, cobalt-catalyzed C(sp²)–H carbonylation of phenylglycinol derivatives provides an efficient route to 3-hydroxymethyl isoindolinones. researchgate.netacs.orgnih.gov This method is particularly valuable for accessing enantiopure 3-substituted isoindolinone derivatives, which are important structural motifs in biologically active compounds. researchgate.netnih.gov

Isoquinolines: The cobalt-catalyzed oxidative annulation of benzylamides with alkynes, using picolinamide as a traceless directing group, is a powerful method for synthesizing isoquinolines. chim.itsci-hub.sebohrium.comacs.org This protocol exhibits good functional group tolerance and excellent regioselectivity, allowing for the synthesis of a diverse range of isoquinoline (B145761) derivatives. sci-hub.sebohrium.com The reaction proceeds through C–H/N–H bond activation and utilizes oxygen as a terminal oxidant. sci-hub.se

Derivatization and Structural Modification of the Picolinamide Moiety

The versatility of the picolinamide scaffold allows for its derivatization and structural modification to fine-tune its properties or introduce new functionalities.

Introduction of Hydroxymethyl Functionality in Pyridinecarboxamides

The introduction of a hydroxymethyl group onto the pyridine (B92270) ring of a pyridinecarboxamide can be achieved through various synthetic transformations. While a direct, one-step hydroxymethylation of a pre-formed picolinamide might be challenging, a more common strategy involves starting with a pyridine derivative that already contains the hydroxymethyl group or a precursor that can be readily converted to it.

For example, starting with 3-picoline (3-methylpyridine), oxidation of the methyl group to a hydroxymethyl group can be accomplished. The resulting 3-(hydroxymethyl)pyridine can then be further functionalized. Carboxylation of the pyridine ring at the 2-position, followed by amidation, would lead to the desired 3-(hydroxymethyl)picolinamide.

Enantioselective Synthetic Routes to Chiral 3-(Hydroxymethyl)picolinamide Derivatives

The generation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 3-(hydroxymethyl)picolinamide, achieving enantioselectivity is critical for producing compounds with specific biological activities. While direct asymmetric syntheses of 3-(hydroxymethyl)picolinamide itself are not extensively detailed, several powerful strategies applicable to its derivatives have been established in the broader context of picolinamide chemistry. These methodologies primarily rely on asymmetric catalysis, the use of chiral precursors, and chiral resolution techniques.

One prominent strategy involves the asymmetric reduction of prochiral imines using trichlorosilane, activated by a chiral Lewis base. researchgate.net Picolinamides derived from chiral sources, such as Cinchona alkaloids, have been shown to be effective organocatalysts in this transformation. researchgate.netrsc.org For instance, a cationic picolinamide catalyst derived from epi-cinchonidine can facilitate the asymmetric hydrosilylation of aryl ketimines, yielding chiral secondary amines with high stereochemical efficiency. dovepress.com This approach could be adapted to precursors of 3-(hydroxymethyl)picolinamide derivatives where a C=N bond is strategically placed for reduction to create a stereocenter.

Another effective method is the use of chiral starting materials. A highly stereoselective synthesis of a key chiral aldehyde, an intermediate for picolinamide fungicides, was achieved starting from the readily available and inexpensive (S)-ethyl lactate. acs.orgfigshare.com This route establishes a defined stereotriad through a diastereoselective allylboration, demonstrating how complex chirality can be built into a molecule that is later elaborated into a picolinamide structure. acs.org

Transition metal-catalyzed reactions employing chiral ligands represent a further frontier. The atroposelective synthesis of axially chiral N-aryl picolinamides has been accomplished via a palladium(II)-catalyzed C-H olefination. nih.gov Using L-pyroglutamate as a chiral ligand, the reaction proceeds through a dynamic kinetic resolution to afford products with excellent enantioselectivity. nih.gov Similarly, chiral N,N'-dioxide ligands paired with magnesium triflate have been used to catalyze the ring-opening of meso-aziridines with aniline, affording chiral diamines in high yield and enantiomeric excess, with the picolinoyl group on the aziridine (B145994) being crucial for the reaction's success. rsc.org These examples highlight how metal complexes bearing chiral ligands can control the stereochemical outcome of reactions on picolinamide-containing substrates.

| Catalytic System/Strategy | Reaction Type | Substrate Type | Key Feature | Reference |

| Chiral Picolinamide / HSiCl₃ | Asymmetric Reduction | Ketoimines | Organocatalytic hydrosilylation to produce chiral amines. researchgate.netrsc.org | researchgate.netrsc.org |

| (S)-Ethyl Lactate | Chiral Pool Synthesis | Aldehydes | Diastereoselective allylboration to create chiral precursors for fungicides. acs.org | acs.org |

| Pd(II) / L-pyroglutamate | C-H Olefination | N-aryl picolinamides | Dynamic kinetic resolution to form axially chiral atropisomers. nih.gov | nih.gov |

| Mg(OTf)₂ / Chiral N,N'-dioxide | Aziridine Ring-Opening | N-(2-picolinoyl)aziridine | Catalytic asymmetric synthesis of chiral 1,2-diamines. rsc.org | rsc.org |

| Chiral Nd(III) Complex | Hydroxymethylation | 3-substituted-2-oxindoles | Direct asymmetric installation of hydroxymethyl groups using formalin. rsc.org | rsc.org |

Synthesis of Advanced Picolinamide Analogues for Specific Applications

The picolinamide scaffold is a versatile template for designing advanced analogues with tailored biological activities. Researchers have successfully modified the core structure to develop potent inhibitors for various therapeutic targets, including kinases involved in cancer and enzymes implicated in neurodegenerative diseases.

VEGFR-2 Kinase Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. rsc.org Several series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. rsc.orgnih.govnih.gov One synthetic approach begins with the reaction of picolines with 4-hydroxybenzaldehyde, followed by hydrolysis. nih.gov The resulting intermediate is then coupled with a prepared picolinoyl chloride to generate the final picolinamide derivatives. nih.gov Compounds from these series have demonstrated significant antiproliferative activity against cancer cell lines like A549 and HepG2. nih.gov Some derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties showed inhibitory concentrations (IC₅₀) against VEGFR-2 kinase in the nanomolar range, superior to the reference drug sorafenib (B1663141). nih.gov

RAF Kinase and Other Anticancer Agents: Inspired by the structure of sorafenib, new 2-amido and ureido quinoline (B57606) derivatives featuring a picolinamide moiety have been synthesized as anticancer agents. doi.org The key synthetic step involves the O-arylation of a 5-hydroxy-2-aminoquinoline intermediate with 4-chloro-N-methyl picolinamide. doi.org The resulting amine is then treated with various aryl isocyanates or carboxylic acids to produce the final urea (B33335) or amide analogues. doi.org Certain compounds from this work, such as those with 2,4-difluorophenyl and 4-chloro-3-trifluoromethylphenyl urea groups, emerged as potent dual inhibitors of BRAFV600E and C-RAF kinases and showed superior efficacy compared to sorafenib against multiple cancer cell lines, particularly renal cell carcinoma. doi.org

Cholinesterase Inhibitors: Picolinamide derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov A series of picolinamide derivatives containing a dimethylamine (B145610) side chain were synthesized by first coupling picolinamide with various aminophenols, followed by alkylation with chloroethyldimethylamine. nih.gov Structure-activity relationship studies revealed that the substitution pattern significantly influenced inhibitory activity, with a para-substituted dimethylamine side chain leading to the most potent and selective AChE inhibition. nih.gov

| Target Application | Analogue General Structure | Key Synthetic Steps | Example Biological Activity | Reference |

| Cancer (VEGFR-2 Inhibition) | 4-Phenoxypicolinamide derivatives | Coupling of picolinoyl chloride with substituted phenol (B47542) intermediates. nih.gov | IC₅₀ values of 12.5 µM and 18.2 µM against A549 and HepG2 cell lines. nih.gov | rsc.orgnih.govnih.gov |

| Cancer (RAF Kinase Inhibition) | 2-Ureido-quinoline with a picolinamide side chain | O-arylation with 4-chloro-N-methyl picolinamide, followed by urea formation. doi.org | IC₅₀ of 61 nM against C-RAF kinase. doi.org | doi.org |

| Alzheimer's Disease (AChE Inhibition) | Picolinamide with a dimethylamine-substituted phenoxy side chain | Amide coupling with aminophenol, followed by N-alkylation. nih.gov | IC₅₀ of 2.49 µM against AChE. nih.gov | nih.govresearchgate.net |

| Metabolic Disease (11β-HSD1 Inhibition) | 6-Substituted picolinamides | Optimization of substituents on the picolinamide ring. nyu.edu | Reduced blood glucose in ob/ob mice. nyu.edu | nyu.edu |

Mechanistic Studies of Synthetic Transformations Involving Picolinamide Directing Groups

The picolinamide moiety is a highly effective bidentate directing group for transition metal-catalyzed C–H functionalization reactions. rsc.orgcam.ac.uk Its utility stems from the ability of the pyridine nitrogen and the amide oxygen or nitrogen to chelate to a metal center. This coordination brings the catalyst into close proximity to a specific C–H bond, typically at the ortho-position of an attached aryl group or the γ-position of an alkyl chain, enabling regioselective activation. rsc.orgchim.itmdpi.com

Palladium-Catalyzed Transformations: In palladium-catalyzed reactions, the mechanism generally begins with the coordination of the picolinamide substrate to a Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the targeted C–H bond is broken to form a stable five- or six-membered palladacycle intermediate. mdpi.com This palladacycle is the key to the regioselectivity of the transformation. For instance, in the C–H arylation of pyrenylglycine derivatives, the picolinamide group directs the palladium catalyst to the C(2)-H bond of the pyrene (B120774) core. nih.gov Once the palladacycle is formed, the catalytic cycle proceeds through steps such as oxidative addition (with an aryl halide), migratory insertion (with an alkene or alkyne), or reductive elimination to form the final product and regenerate the active Pd(II) catalyst. mdpi.combeilstein-journals.org

Cobalt-Catalyzed Transformations: The picolinamide directing group is also instrumental in cobalt-catalyzed C–H functionalization. chim.itresearchgate.net A plausible mechanism for the synthesis of isoquinolines starts with the coordination of the picolinamide substrate to a Co(II) precatalyst, which is then oxidized to an active Co(III) species. chim.it This is followed by a C–H activation step to form a cobaltacycle intermediate, a step that is often the rate-determining step. chim.itacs.org Subsequent coordination and migratory insertion of a coupling partner, such as an alkyne, into the Co-C bond furnishes an expanded cobaltacycle. chim.it The cycle is completed by reductive elimination, which releases the desired product and a Co(I) species. The Co(I) is then reoxidized to Co(III) to re-enter the catalytic cycle. chim.it

A significant advantage of the picolinamide directing group is that it can often be removed under mild conditions after the C–H functionalization is complete, rendering it a "traceless" auxiliary. cam.ac.ukresearchgate.net For example, reductive cleavage using zinc in aqueous hydrochloric acid can convert the picolinic amides back to the corresponding primary or secondary amines in high yields. cam.ac.uk More recently, a nickel-catalyzed esterification has been developed for the cleavage of N-Boc activated picolinamides, which also allows for the recycling of the directing group. acs.org This traceless nature greatly enhances the synthetic utility of picolinamide-directed C–H activation in complex molecule synthesis. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation of Picolinamide Ligands

Fundamental Ligand Properties of Picolinamide (B142947) and its Hydroxymethyl Derivatives

Picolinamide, the amide of picolinic acid, is a well-established N,O-bidentate ligand that forms stable five-membered chelate rings with a variety of metal ions. The fundamental ligand properties are dictated by the pyridine (B92270) nitrogen, a soft donor, and the amide oxygen, a hard donor. This combination allows for effective coordination with a wide range of metal cations.

The introduction of a hydroxymethyl group at the 3-position of the pyridine ring, yielding 3-(hydroxymethyl)picolinamide, significantly influences its coordination behavior. The hydroxyl group introduces an additional potential donor site, allowing the ligand to act in a tridentate fashion. This modification can enhance the stability and influence the geometry of the resulting metal complexes. The rotational freedom of the amide group is a key characteristic of picolinamide ligands, and the presence of substituents can create steric hindrance that affects the preferred conformation upon coordination. consensus.app

Synthesis and Structural Characterization of Metal-Picolinamide Complexes

The synthesis of metal complexes with picolinamide ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to elucidate their solid-state structures.

Picolinamide and its derivatives form stable complexes with a wide array of transition metal cations. For instance, a study on a closely related derivative, N-(3-hydroxypicolinoyl)picolinamide, demonstrated complexation with Fe(II), Zn(II), Ni(II), and Cu(I/II). consensus.apprsc.org The synthesis of these complexes often involves straightforward reactions in alcoholic solutions. nih.govnanochemres.org The structural characterization of these complexes reveals diverse coordination geometries, often influenced by the metal ion's preferred coordination number and the stoichiometry of the reaction.

For example, rhodium(III) and iridium(III) react with picolinic acid to form tris-picolinate complexes, [M(pic)3], where the ligands act as bidentate N,O-donors, resulting in an octahedral geometry. core.ac.ukresearchgate.net Similarly, ruthenium(III) forms tris-complexes with N-aryl picolinamides, [Ru(L-R)3], where the ligands coordinate as monoanionic bidentate N,N-donors. rsc.org Palladium(II), a d8 metal, is known to form square planar complexes with picolinamide-based ligands. nih.gov The complexation of Co(II) can sometimes lead to the oxidation to Co(III) during the reaction. mdpi.com The synthesis of nickel(II) complexes with picolinamide has also been reported, often resulting in bis(picolinamide) complexes. researchgate.net

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | N-(3-hydroxypicolinoyl)picolinamide derivative | [Cu2I2L2] | Distorted | rsc.org |

| Rh(III) | Picolinic acid | [Rh(pic)3] | Octahedral | core.ac.ukresearchgate.net |

| Ru(III) | N-(aryl)picolinamide | [Ru(L-R)3] | Octahedral | rsc.org |

| Ni(II) | Picolinamide | [Ni(piaH)2(H2O)2]Cl2 | Octahedral | researchgate.net |

| Fe(II), Zn(II), Ni(II) | Ferrocenyl derivatives of N-(3-hydroxypicolinoyl)picolinamide | Varying stoichiometries | Not specified | rsc.org |

Picolinamide-based ligands have garnered significant interest for the separation of lanthanides (Ln) and actinides (An). researchgate.netnih.govnumberanalytics.com The subtle differences in the coordination properties of these elements with the N,O-donor set of picolinamides can be exploited for selective extraction. The interaction between the metal ion and the pyridine nitrogen is thought to be a key factor in the observed selectivity. iaea.org

Studies on pillar core.ac.ukarene-based picolinamide ligands have shown efficient separation of Am(III) from Eu(III). researchgate.netnih.gov The complexation mechanism involves the pyridine nitrogen and the amide oxygen binding to the metal ions. While specific studies on 3-(hydroxymethyl)picolinamide with lanthanides and actinides are limited, the general principles derived from related picolinamide systems suggest that it would form stable complexes with these f-block elements, potentially exhibiting interesting selectivity. The coordination numbers for lanthanide and actinide complexes are typically high, ranging from 8 to 12, which the potentially tridentate nature of 3-(hydroxymethyl)picolinamide could help satisfy.

The primary coordination mode for picolinamide and its derivatives is bidentate N,O-chelation, involving the pyridine nitrogen and the amide oxygen. mdpi.comlibretexts.org This forms a stable five-membered chelate ring. In the case of 3-(hydroxymethyl)picolinamide, the hydroxymethyl group introduces the possibility of a third coordination site through the hydroxyl oxygen. This can lead to a tridentate coordination mode, which would further stabilize the metal complex.

The geometry of the resulting complexes is highly dependent on the metal ion, its oxidation state, and the ligand-to-metal ratio. Octahedral geometries are common for transition metals that favor a coordination number of six, such as Rh(III), Ir(III), and Ru(III), often forming tris-chelate complexes. core.ac.ukresearchgate.netrsc.org Square planar geometries are expected for d8 ions like Pd(II). nih.gov For metals that can accommodate higher coordination numbers, or in the presence of ancillary ligands, more complex geometries can be observed. The flexibility of the picolinamide backbone allows it to adapt to the preferred coordination sphere of the metal ion.

Spectroscopic and Electrochemical Characterization of Metal Complexes

The formation of metal complexes with picolinamide ligands can be monitored and the properties of the resulting complexes can be studied using a variety of spectroscopic and electrochemical techniques.

Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the picolinamide ligand. Upon complexation, a shift in the C=O stretching frequency of the amide group is typically observed. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure of the complexes in solution. rsc.orgiaea.org

Electrochemical methods, such as cyclic voltammetry, are used to probe the redox properties of the metal complexes. rsc.orgcore.ac.ukrsc.org For example, rhodium and iridium picolinate (B1231196) complexes exhibit metal-centered (M(III)/M(IV)) and ligand-centered redox processes. core.ac.ukresearchgate.net The electrochemical behavior of ferrocenyl-functionalized picolinamide complexes has been studied to understand the electronic communication between the ferrocenyl moiety and the metal center. rsc.org

| Complex | Technique | Key Observation | Reference |

|---|---|---|---|

| [Rh(pic)3] | Cyclic Voltammetry | Rh(III)/Rh(IV) oxidation near 1.0 V vs. SCE | core.ac.ukresearchgate.net |

| [Ru(L-R)3] | Cyclic Voltammetry | Ru(III)/Ru(IV) oxidation (0.89-1.21 V) and Ru(III)/Ru(II) reduction (-0.22 to -0.41 V) | rsc.org |

| Cu(II) complex of a ferrocenyl picolinamide derivative | IR Spectroscopy | Shift in C=O stretching frequency upon coordination | rsc.org |

| Am(III) and Eu(III) complexes with a picolinamide ligand | NMR and TRLFS | Slight differences in Ln(III)-N and Am(III)-N interaction; Cm(III) forms a stronger 1:3 complex than Eu(III) | iaea.org |

Investigating Metal-Dependent Recognition and Binding Phenomena

The coordination of a metal ion to a picolinamide ligand can significantly alter its recognition and binding properties. This phenomenon has been demonstrated in the context of DNA, where a picolinamide-modified nucleoside showed metal-dependent base pairing. nih.gov For example, the presence of Ag(I) ions promoted pairing with adenine (B156593), while Pd(II) ions favored pairing with guanine. nih.gov This highlights how the choice of metal ion can be used to tune the binding selectivity of the picolinamide moiety.

Mechanistic Studies of Biological Activity and Structure Activity Relationships of Picolinamide Derivatives

Identification of Biological Targets and Pathways Mediated by Picolinamide (B142947) Chemotypes

Research has successfully identified several distinct proteins and signaling pathways that are modulated by picolinamide-based compounds. These range from lipid transfer proteins in fungi to critical enzymes and receptors involved in human diseases.

Picolinamide and benzamide (B126) scaffolds have been identified as potent antifungal agents. nih.govresearchgate.netnih.gov Extensive research, including chemogenomic profiling, has pinpointed Sec14p, an essential phosphatidylinositol (PtdIns)/phosphatidylcholine (PtdCho) transfer protein in Saccharomyces cerevisiae, as the primary and sole essential target for these compounds. nih.govresearchgate.netnih.gov The Sec14p protein is crucial for the transport of proteins from the trans-Golgi network, a function vital for yeast cell viability. nih.gov

The antifungal mechanism involves the inhibition of Sec14p's lipid transfer activity. nih.gov Picolinamide-based inhibitors are thought to load into the Sec14p hydrophobic pocket during its phospholipid exchange cycle, effectively occluding it in a manner that is essentially irreversible. mdpi.com This specificity is remarkable, as even closely related structural paralogs of Sec14p are often unaffected by these inhibitors. nih.govnih.gov The sensitivity to picolinamides is predicted by specific amino acid motifs, including a "PtdCho-binding barcode" and a critical VV-motif (V154/V155), which are conserved in susceptible fungal Sec14p orthologs. nih.gov These findings establish Sec14p as a promising, druggable target for the development of novel antifungal therapies. nih.govnih.govresearchgate.net

The structural versatility of the picolinamide core has been leveraged to design inhibitors for enzymes implicated in neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) Inhibition: A series of picolinamide derivatives featuring a dimethylamine (B145610) side chain has been synthesized and assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govnih.govtandfonline.com Structure-activity relationship (SAR) studies revealed that picolinamide derivatives were generally more potent inhibitors than their benzamide counterparts. nih.govnih.govtandfonline.com The position of the dimethylamine side chain was found to significantly impact the inhibitory activity. nih.govnih.gov One of the most effective compounds, designated 7a, displayed potent AChE inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 2.49 µM and exhibited a mixed-type inhibition mechanism. nih.govtandfonline.comresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Lead Picolinamide Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Selectivity (over BChE) |

|---|---|---|---|---|

| 7a | AChE | 2.49 ± 0.19 | Mixed | 99.40 |

Data sourced from multiple studies on picolinamide derivatives. nih.govtandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a major strategy in cancer therapy. nih.gov Novel series of picolinamide-based derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.govdrugbank.com

In one study, compound 8l emerged as the most active, with an IC₅₀ value of 0.29 µM against VEGFR-2. nih.gov Another investigation into picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties identified compound 9a as a particularly potent inhibitor, with a VEGFR-2 IC₅₀ of 27 nM. drugbank.com The picolinamide scaffold itself is a key structural motif, acting as a hinge-binder in approved VEGFR-2 inhibitors such as Sorafenib (B1663141) and Regorafenib. dovepress.com These findings underscore the potential of picolinamide derivatives as anti-angiogenic agents for cancer treatment. nih.govmdpi.com

Table 2: VEGFR-2 Inhibition by Lead Picolinamide Derivatives

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| 8l | VEGFR-2 | 0.29 µM |

| 9a | VEGFR-2 | 27 nM |

| 7h | VEGFR-2 | 87 nM |

| 9l | VEGFR-2 | 94 nM |

Data from studies on novel picolinamide-based VEGFR-2 inhibitors. nih.govdrugbank.com

The CC chemokine receptor 6 (CCR6) and its ligand CCL20 play a critical role in the migration of immune cells to inflammatory sites and are implicated in autoimmune diseases like psoriasis and inflammatory bowel disease. nih.govbiorxiv.orggoogle.com Structures related to 3-(Hydroxymethyl)picolinamide have been identified as potent inhibitors of CCR6.

Specifically, a class of N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamide compounds has been developed and patented as CCR6 inhibitors. google.com Another picolinamide derivative, compound 35 , was reported to potently block CCL20-induced migration of human B cells with an IC₅₀ value of approximately 10 nM. nih.govresearchgate.net These molecules act as allosteric antagonists, meaning they bind to a site on the receptor that is different from the ligand binding site, but their binding prevents receptor activation. nih.govbiorxiv.org The 3'-hydroxyl-picolinamide moiety, in particular, has been shown to be crucial for this inhibitory activity through specific molecular interactions. nih.govbiorxiv.org

Molecular Interactions and Binding Site Analysis

Understanding how these compounds bind to their targets at a molecular level is crucial for rational drug design and optimization. Co-crystallography and computational modeling have provided detailed insights into these interactions.

X-ray crystallography has been instrumental in visualizing the direct interaction between picolinamide derivatives and their protein targets.

Sec14p-Picolinamide Complex: To confirm that picolinamides directly bind to Sec14p, a co-crystal structure of the protein in complex with a potent picolinamide inhibitor (compound 2) was determined. nih.govnih.govuni-tuebingen.de The structure revealed that the inhibitor binds within the lipid-binding cavity of Sec14p, providing a structural basis for its inhibitory action and rationalizing the structure-activity relationships observed. nih.govresearchgate.net This was the first high-resolution structure of a phosphatidylinositol-transfer protein in complex with an inhibitor, paving the way for structure-based optimization of these antifungal agents. nih.gov

CCR6-Picolinamide Complex: The structural basis for CCR6 inhibition was elucidated through cryo-electron microscopy of inactive receptor structures bound to allosteric antagonists. nih.govbiorxiv.org These structures showed a ternary complex where one of the antagonists contained a 3'-hydroxyl-picolinamide core. nih.govbiorxiv.org The analysis detailed extensive polar interactions, including hydrogen bonds mediated by the side chains of S79, T81, R143, and K322 of the receptor with the 3'-hydroxyl-picolinamide moiety of the inhibitor, explaining its critical role in binding and receptor modulation. nih.gov

In cases where crystallographic data is unavailable or to supplement it, computational methods have been used to predict and analyze the binding modes of picolinamide derivatives.

Acetylcholinesterase (AChE) Docking: Molecular docking studies of the potent AChE inhibitor 7a revealed that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govtandfonline.comresearchgate.net This dual-binding ability is a desirable trait for Alzheimer's disease therapeutics, as the PAS is involved in the aggregation of amyloid-beta peptide.

VEGFR-2 Docking: Molecular docking has been widely applied to understand how picolinamide derivatives inhibit VEGFR-2. nih.govnih.govdrugbank.com Simulations of compound 8l binding to the VEGFR-2 kinase domain (PDB: 4ASD) showed that the pyridine (B92270) nitrogen and the amide group of the picolinamide core form two crucial hydrogen bonds with the backbone of residue Cys919 in the hinge region of the ATP-binding site. nih.gov The terminal pyridine ring and central aryl moiety were also involved in hydrophobic interactions with other residues. nih.gov These computational models correspond well with the observed biological activities and provide a roadmap for designing new, more potent inhibitors. nih.govmdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(Hydroxymethyl)picolinamide |

| Picolinamide |

| Benzamide |

| Acetylcholinesterase |

| VEGFR-2 |

| CCR6 |

| Sorafenib |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For picolinamide derivatives, these investigations have been crucial in elucidating the features necessary for potency and selectivity across various biological targets.

The biological activity of picolinamide derivatives can be significantly modulated by the nature and position of substituents on the pyridine ring and the amide group. Research across different therapeutic areas, including antifungal, anticancer, and anti-inflammatory agents, has highlighted key structural determinants for potency and selectivity.

As antifungal agents, picolinamide-containing compounds have been identified as inhibitors of the fungal lipid transfer protein Sec14p. nih.gov A screening of a compound archive identified a picolinamide-based molecule (Compound 1) as an inhibitor of S. cerevisiae growth with an IC₅₀ value of 13.5 μM. nih.gov Subsequent SAR studies based on this scaffold revealed that structural modifications could refine its activity. nih.gov In a separate line of research, analogs of the antifungal antibiotic UK-2A, which inhibit the cytochrome bc1 complex, were synthesized to explore replacing the picolinic acid moiety. nih.govacs.org While many analogs were weaker inhibitors than UK-2A (IC₅₀, 3.8 nM), certain ortho-hydroxy-substituted arylcarboxylic acids that replaced the 3-hydroxy-4-methoxy picolinic acid moiety of UK-2A retained or even slightly improved activity. nih.gov For instance, compounds 2 , 5 , 13 , and 16 in one study exhibited IC₅₀ values of 3.3, 2.02, 2.89, and 1.55 nM, respectively, against cytochrome c reductase. nih.gov The computational analysis of picolinamide fungicides targeting the cytochrome bc1 complex suggests that the substituted aromatic rings are key pharmacophore fragments. acs.org

In the context of anticancer research, picolinamide derivatives have been designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors. nih.govrsc.org Two series of derivatives featuring (thio)urea and dithiocarbamate moieties were synthesized and evaluated. nih.gov Several compounds showed potent VEGFR-2 inhibition, with compounds 7h , 9a , and 9l displaying IC₅₀ values of 87, 27, and 94 nM, respectively, which is more potent than the reference drug sorafenib (IC₅₀ = 180 nM). nih.gov Further evaluation of compound 7h showed it also had potent activity against other kinases like EGFR, HER-2, c-MET, and MER. nih.gov

Picolinamide derivatives have also been explored as dual A₂A/A₂B adenosine (B11128) receptor (AR) antagonists for cancer immunotherapy. tandfonline.com SAR studies indicated that substituents on the pyridine structure significantly influenced inhibitory activities. tandfonline.com Groups containing a hydrogen bond acceptor, such as an ester, cyano, or amide group, were found to be beneficial. tandfonline.com For derivatives with an amide moiety, the size of the substituent on the nitrogen atom was found to have a negative impact on activity. tandfonline.com

Furthermore, in the development of insulin (B600854) enhancers, new 2,4-thiazolidinedione (B21345) compounds were designed where a pyridine ring was used in place of a benzene (B151609) ring. nih.gov According to the structure-activity relationship, when the first of two six-membered rings in the compound was a pyridine ring and the second was a benzene ring, the compound showed good biological activity for PPARγ. nih.gov

Table 1: Biological Activity of Various Picolinamide Derivatives

| Compound | Target | Biological Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 1 | Sec14p (S. cerevisiae) | 13.5 µM | Antifungal | nih.gov |

| UK-2A Analog 2 | Cytochrome c reductase | 3.3 nM | Antifungal | nih.gov |

| UK-2A Analog 16 | Cytochrome c reductase | 1.55 nM | Antifungal | nih.gov |

| Compound 9g-hydrolysis | Porcine bc1 complex | 6.05 ± 0.24 μM | Antifungal | acs.org |

| Compound 7h | VEGFR-2 | 87 nM | Anticancer | nih.gov |

| Compound 9a | VEGFR-2 | 27 nM | Anticancer | nih.gov |

| Compound 6e | PPARγ | 0.03 ± 0.01 μmol/l | Antidiabetic | nih.gov |

| Compound 7i | A₂B AR | 14.12 nM | Cancer Immunotherapy | tandfonline.com |

The three-dimensional conformation of picolinamide derivatives is a critical factor governing their interaction with biological targets. A key aspect of this is the rotational barrier around the C-N amide bond, which influences the molecule's shape and flexibility.

Dynamic nuclear magnetic resonance (NMR) studies have been used to measure the amide rotational barriers in pyridine carboxamides. nih.gov These studies reveal a substantial energetic difference between picolinamide and its regioisomer, nicotinamide (B372718). For picolinamide, the activation enthalpy (ΔH‡) for amide rotation is 18.3 ± 0.4 kcal/mol, which is significantly higher than the 12.9 ± 0.3 kcal/mol for nicotinamide. nih.govresearchgate.net This 5.4 kcal/mol difference in enthalpy is a result of several factors. nih.govmdpi.com

A principal reason for the higher rotational barrier in picolinamide is the presence of an intramolecular hydrogen bond between one of the amide hydrogen atoms and the nitrogen atom of the pyridine ring in the ground state. nih.govresearchgate.netnih.gov This interaction stabilizes the planar ground state conformation, making rotation around the C-N bond more energetically costly. researchgate.net In contrast, for 3- and 4-pyridinecarboxamides (nicotinamide and isonicotinamide), the energy differences between stable conformers are vanishingly small. researchgate.net

Other contributing factors include variations in steric interactions in the ground states of the isomers and superior π-electron donation from the pyridine ring in the transition state of nicotinamide, which lowers its rotational barrier. nih.gov The electron-withdrawing character of the pyrimidine (B1678525) ring can also increase the rotational barrier of the C-N amide bond. semanticscholar.org The transition state for amide rotation occurs when the C-N bond is turned 90°, a conformation in which the nitrogen is not conjugated with the carbonyl group. mdpi.com The ability of π electrons from the aromatic ring to stabilize resonance forms in this transition state can lower the energy barrier and facilitate rotation. mdpi.com The conformational control exerted by these rotational barriers is crucial, as the specific shape adopted by the molecule is what allows it to fit into the binding pocket of a target protein.

The rational design of picolinamide derivatives leverages structural and mechanistic insights to create molecules with improved potency, selectivity, and pharmacokinetic properties. helmholtz-hips.de A target-based rational design strategy, focusing on biologically relevant enzymes and regulators, is a common approach. helmholtz-hips.de

One powerful method is structure-based design, which relies on high-resolution structural data, such as X-ray co-crystal structures of a ligand bound to its target. nih.gov For example, after identifying picolinamides as inhibitors of the fungal protein Sec14p, a co-crystal structure of the protein-compound complex was obtained. nih.gov This structure confirmed that the compound binds within the lipid-binding cavity and provided a rational basis for the observed SAR. nih.gov Using this structural data, van der Waals interaction maps of the binding pocket can be generated to identify steric boundaries, guiding the design of new derivatives with optimized interactions. nih.gov

Molecular hybridization is another design principle, where structural features from different pharmacophores are combined to create a new molecule with a desired biological profile. helmholtz-hips.de This approach has been used to develop picolinamide derivatives targeting the RNA-binding protein HuR. helmholtz-hips.de

Computational methods are also integral to rational design. acs.org Molecular dynamics simulations, molecular docking, and binding energy calculations (like MM/GBSA) can be used to study the binding mode of picolinamide inhibitors with their targets, such as the Qi-site in the cytochrome bc1 complex. acs.org These computational insights help explain the activity of existing compounds and provide a valuable guide for designing new, more potent inhibitors. acs.org The design of novel VEGFR-2 inhibitors has also been guided by molecular docking studies to predict binding modes and rationalize the activity of synthesized picolinamide derivatives. nih.gov

Broader Biological Roles and Interactions (e.g., in coenzyme systems)

Beyond their role as designed inhibitors for specific targets, picolinamide and its derivatives can engage in broader biological interactions, notably with coenzyme systems. Picolinamide, along with its isomer nicotinamide (Vitamin B3), demonstrates significant biological activity related to the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide). researchgate.net NAD is a critical coenzyme in all living cells, playing essential roles in over 200 metabolic reactions involving amino acids and carbohydrates. researchgate.net

The structural similarity of picolinamide to nicotinamide allows it to interact with enzymes that utilize NAD. For instance, picolinamide is a strong inhibitor of the enzyme poly(ADP-ribose) synthetase (PARP), which uses NAD+ as a substrate. researchgate.net

Furthermore, the picolinamide scaffold is a key component of certain fungicides, like UK-2A, that target the cytochrome bc1 complex. nih.govacs.org This complex is a crucial component of the electron transport chain, where coenzyme Q (ubiquinone) functions as an electron carrier. The inhibitors bind to the Qi-site of the complex, interfering with coenzyme Q reduction. acs.org This demonstrates an interaction with a biological system where coenzymes are central players. Additionally, picolinamide ligands are known to form stable chelate complexes with various metal ions, such as Ni(II), Zn(II), and Cd(II), by coordinating through the pyridine nitrogen and carboxamide oxygen. researchgate.net Since metal ions are essential components of many metalloenzymes, acting as cofactors in catalysis, this chelating ability represents another mode of broader biological interaction. nih.gov

Advanced Analytical and Computational Methodologies in 3 Hydroxymethyl Picolinamide Research

Spectroscopic Techniques for Characterization and Mechanistic Elucidation

Spectroscopic methods are fundamental in the study of 3-(Hydroxymethyl)picolinamide, providing detailed information about its structure, functional groups, and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(Hydroxymethyl)picolinamide. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 3-(Hydroxymethyl)picolinamide Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine (B92270) Ring | 7.0 - 8.5 | 120 - 150 |

| Hydroxymethyl (-CH₂OH) | 4.5 - 5.0 (CH₂), variable (OH) | 60 - 65 |

| Amide (-CONH₂) | 7.5 - 8.5 (NH₂) | 165 - 170 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 3-(Hydroxymethyl)picolinamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. vscht.cz

Key characteristic absorption bands for 3-(Hydroxymethyl)picolinamide include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. udel.edu

N-H stretch: One or two sharp bands in the 3100-3500 cm⁻¹ range, corresponding to the primary amide group. ucla.edu

C=O stretch: A strong, sharp absorption around 1650-1690 cm⁻¹, characteristic of the amide carbonyl group. udel.edu

C-N stretch: Found in the 1300-1400 cm⁻¹ region. researchgate.net

C-O stretch: Typically observed between 1000-1200 cm⁻¹. udel.edu

Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, confirm the presence of the pyridine ring. vscht.cz

Changes in the positions and intensities of these bands upon coordination with metal ions can provide valuable insights into the binding modes of the ligand.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 3-(Hydroxymethyl)picolinamide and for assessing its purity. Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for this compound, typically producing a prominent protonated molecular ion peak ([M+H]⁺).

High-resolution mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the molecule. Gas chromatography-mass spectrometry (GC-MS) can also be employed for the separation and identification of volatile derivatives of the compound. nih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction studies can reveal the intricate details of the crystal packing and the intermolecular interactions, such as hydrogen bonding, that govern the supramolecular architecture. mdpi.com For example, the hydrogen bond donors (N-H and O-H) and acceptors (C=O, N of the pyridine ring, and the hydroxyl oxygen) in 3-(Hydroxymethyl)picolinamide can lead to the formation of complex and extended hydrogen-bonding networks. Powder X-ray diffraction (PXRD) can be used to identify the crystalline form of the compound and to assess its phase purity. researchgate.net

Table 2: Illustrative Crystallographic Data Parameters for a Picolinamide (B142947) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2074(1) |

| b (Å) | 7.1004(1) |

| c (Å) | 16.2531(3) |

| β (°) | 100.260(1) |

| Volume (ų) | 591.95(2) |

| Z | 4 |

Note: This data is for the related compound 2-pyridinecarboxamide (picolinamide) and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Electrochemical Methods for Redox Properties and Metal Binding Affinity

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of 3-(Hydroxymethyl)picolinamide and its metal complexes. These methods can determine the reduction and oxidation potentials of the compound, providing insights into its electronic structure and its ability to participate in electron transfer reactions.

When 3-(Hydroxymethyl)picolinamide coordinates to a redox-active metal center, its electrochemical behavior can be significantly altered. By monitoring the shifts in the redox potentials upon complexation, information about the nature of the metal-ligand interaction and the binding affinity can be obtained. Studies on related chromium complexes with picolinate (B1231196) ligands have demonstrated how electrochemical behavior can be modulated by factors such as proton-coupled electron transfer (PCET). researchgate.net

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is essential for the purification and analysis of 3-(Hydroxymethyl)picolinamide. nih.gov High-performance liquid chromatography (HPLC) is a versatile and widely used technique for separating the compound from reaction mixtures and for determining its purity. journalagent.com Different stationary and mobile phases can be employed to achieve optimal separation based on the polarity of the compound.

Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. A study on the related compound N-(hydroxymethyl)nicotinamide utilized a TLC-densitometric method for its determination in pharmaceutical preparations and for stability studies. researchgate.net Gas chromatography (GC) can also be used, often in conjunction with mass spectrometry (GC-MS), for the analysis of the compound or its derivatives. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into the molecular world. For a compound such as 3-(Hydroxymethyl)picolinamide, these methodologies provide a framework for understanding its intrinsic properties and predicting its behavior under various conditions. By simulating molecular structures and reactions at the quantum level, researchers can elucidate electronic characteristics, forecast biological activity, and map out complex reaction pathways, thereby guiding experimental design and accelerating the discovery process.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and properties of molecules from first principles. purdue.eduscispace.com DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of the electron density, which simplifies the many-body problem and offers a balance between accuracy and computational cost. mdpi.comaps.org Ab initio methods, on the other hand, solve the Schrödinger equation without empirical parameters, offering high accuracy, though often with greater computational expense. nih.govscite.ai

For 3-(Hydroxymethyl)picolinamide, these methods can be employed to determine a wide range of properties:

Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. core.ac.uk

Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra, confirming the molecular structure. rsc.org

Electronic Properties: Key insights into chemical reactivity can be gained from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity. rsc.org

Charge Distribution: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are critical for understanding intermolecular interactions. researchgate.netmdpi.com

Reactivity Descriptors: Conceptual DFT provides a framework for calculating global reactivity descriptors like electronegativity, chemical hardness, softness, and the electrophilicity index, which quantify the molecule's reactivity. researchgate.netmdpi.com

Computational studies on related picolinamide structures, such as N-(4-hydroxyphenyl)picolinamide, have utilized DFT methods like B3LYP to analyze these properties. dntb.gov.ua For instance, the HOMO-LUMO gap can reveal the chemical activity of the molecule, while Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer. researchgate.netdntb.gov.ua

| Calculated Property | Significance for 3-(Hydroxymethyl)picolinamide Research | Typical Computational Method |

| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP), Ab initio (e.g., MP2) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. rsc.org | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | DFT, Ab initio |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution, orbital interactions, and intramolecular hydrogen bonding. researchgate.net | DFT, Ab initio |

| Vibrational Frequencies | Correlates theoretical spectra with experimental IR and Raman data for structural confirmation. nih.gov | DFT (e.g., B3LYP) |

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are fundamental in predictive design, allowing for the virtual screening of large compound libraries and the rational design of new molecules with desired characteristics before their synthesis, thus saving time and resources. nih.govmdpi.com

The development of a QSAR/QSPR model for 3-(Hydroxymethyl)picolinamide and its derivatives would involve several key steps:

Data Set Compilation: A series of picolinamide analogues with experimentally measured biological activity (for QSAR) or a specific property (for QSPR) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors are numerical representations of the chemical structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govscispace.com

Studies on derivatives of related compounds like dipicolinic acid have successfully employed QSAR to predict antioxidant activity. nih.govscispace.com These studies identified key descriptors such as the number of hydrogen bond donors, molecular polarity, and topological surface area as being important for activity. nih.gov Similarly, QSAR models have been developed for various pyridine derivatives, highlighting the utility of this approach in designing new therapeutic agents. rsc.org For 3-(Hydroxymethyl)picolinamide, a QSAR study could help in designing analogues with enhanced efficacy for a specific biological target.

| Descriptor Type | Examples | Relevance in Predictive Modeling |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular properties influencing size and transport. |

| Topological (2D) | Connectivity Indices, Shape Indices | Describes molecular branching and shape, affecting receptor binding. mdpi.com |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to steric interactions and how the molecule fits into a binding site. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Encodes electronic properties crucial for reactivity and intermolecular interactions. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Predicts absorption, distribution, metabolism, and excretion (ADME) properties. nih.govscispace.com |

This table is interactive. Click on the headers to sort the data.

Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. smu.edursc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving 3-(Hydroxymethyl)picolinamide, such as its synthesis or metabolic transformation, computational studies can:

Elucidate Reaction Pathways: Determine whether a reaction proceeds through a stepwise or concerted mechanism. mdpi.com

Characterize Transition States: Calculate the geometry and energy of transition states to understand the critical point of the reaction.

Predict Reaction Kinetics and Thermodynamics: Compute activation energies and reaction enthalpies to predict reaction feasibility and rates. mdpi.com

Analyze Catalytic Cycles: In catalyzed reactions, computational methods can model the entire catalytic cycle, including substrate binding, chemical transformation, and product release. researchgate.net This is crucial for understanding catalyst efficiency and selectivity.

For example, DFT calculations have been used to investigate the mechanisms of various organic reactions, including cycloadditions and transition-metal-catalyzed processes. mdpi.comresearchgate.net These studies reveal intricate details about bond formation and cleavage, the role of catalysts, and the origins of stereoselectivity. researchgate.net While specific studies on 3-(Hydroxymethyl)picolinamide are not prevalent, the established methodologies can be readily applied to understand its reactivity, stability, and potential catalytic applications. rsc.org

Future Perspectives and Emerging Avenues in 3 Hydroxymethyl Picolinamide Research

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing picolinamide (B142947) derivatives exist, future research will increasingly prioritize the development of novel and sustainable synthetic strategies. The focus is shifting towards methodologies that are not only efficient and high-yielding but also environmentally benign. Key avenues include the exploration of catalytic C-H functionalization, which allows for the direct modification of the pyridine (B92270) ring, reducing the need for pre-functionalized starting materials and minimizing waste. researchgate.netresearchgate.netacs.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Often require multi-step pre-functionalization | Utilization of simpler, abundant precursors |

| Catalysis | May use stoichiometric reagents | Emphasis on transition-metal catalysis (e.g., Ni, Co) researchgate.netresearchgate.net |

| Solvents | Conventional organic solvents | Green solvents (e.g., water, PEG) researchgate.netresearchgate.net |

| Efficiency | Multiple steps with intermediate isolation | One-pot, cascade, or flow chemistry processes |

| Waste Generation | Higher waste output | Reduced by-products and atomic economy focus |

Exploration of Picolinamide-Based Catalysts for Challenging Transformations

The picolinamide scaffold is a cornerstone in the design of highly effective organometallic catalysts. Iridium complexes featuring picolinamide ligands have demonstrated remarkable activity in the hydrogenation of CO2 and the dehydrogenation of formic acid, crucial reactions for hydrogen storage and carbon capture technologies. nih.govosti.gov Future work will likely explore how modifications to the picolinamide structure, such as the introduction of a 3-(hydroxymethyl) group, can fine-tune the electronic and steric properties of these catalysts. This functional group could modulate catalyst activity, stability, and selectivity.

Furthermore, picolinamide has been successfully employed as a traceless directing group in cobalt-catalyzed C-H/N-H bond activation to synthesize complex molecules like isoquinolines. researchgate.netacs.org Research is expected to expand the scope of these transformations, applying 3-(hydroxymethyl)picolinamide-based directing groups to new substrates and reaction types. Immobilizing these catalysts on solid supports, such as silica, is another promising direction, aiming to combine the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. nih.gov

Design of Advanced Ligands for Targeted Metal Ion Interactions and Separation

Picolinamide-based ligands have shown significant promise for the selective separation of metal ions, a critical process in nuclear waste reprocessing and rare-earth element purification. acs.org Specifically, these ligands are effective in the challenging task of separating actinides from lanthanides. acs.orgresearchgate.net The extraction efficiency and selectivity are highly dependent on the substituents on the picolinamide framework. acs.org

The 3-(hydroxymethyl) group offers a unique handle for designing advanced ligands. Its hydroxyl moiety can participate in hydrogen bonding or act as an additional coordination site, potentially enhancing both the strength and selectivity of metal ion binding. researchgate.net Future research will focus on synthesizing and evaluating novel ligands where the 3-(hydroxymethyl)picolinamide core is incorporated into larger, more complex architectures like pillar researchgate.netarenes. acs.org The goal is to develop systems with unprecedented selectivity for specific metal ions, operating efficiently in environmentally compatible solvent systems like ionic liquids. acs.org

Table 2: Key Factors in Ligand Design for Metal Ion Separation

| Design Factor | Influence on Separation Performance | Research Focus for 3-(Hydroxymethyl)picolinamide |

|---|---|---|

| Substituent Effects | Modifies basicity and steric hindrance, altering binding affinity. acs.org | Investigating the electronic and steric impact of the -CH2OH group. |

| Coordination Sphere | Ligand must fully occupy the metal's primary coordination sphere for effective extraction. oecd-nea.org | Designing multidentate ligands incorporating the picolinamide OH group. |

| Solvent System | Affects extraction mechanism and efficiency. Ionic liquids can enhance performance. acs.orgresearchgate.net | Optimizing ligand-solvent compatibility for green extraction processes. |

| Structural Rigidity | Pre-organizing binding sites can improve selectivity. | Incorporating the scaffold into macrocycles to control conformation. |

Deeper Understanding of Structure-Mechanism Relationships in Biological Contexts

Picolinamide derivatives have been identified as potent bioactive molecules with antifungal, antibacterial, and enzyme-inhibiting properties. nih.govnih.govresearchgate.netnih.govnih.gov For instance, certain picolinamides target Sec14p, a lipid transfer protein in fungi, by binding within its lipid-binding pocket. nih.govnih.gov A critical future objective is to gain a deeper, more precise understanding of the structure-mechanism relationships that govern these biological activities.

High-resolution techniques such as X-ray co-crystallography will be essential to visualize how 3-(hydroxymethyl)picolinamide and its derivatives interact with their biological targets at an atomic level. nih.govnih.gov This structural insight, combined with functional variomics and structure-activity relationship (SAR) studies, will elucidate the specific role of the 3-(hydroxymethyl) group in target binding and selectivity. nih.govresearchgate.net Understanding whether this group acts as a hydrogen bond donor or acceptor, or if it imparts specific conformational properties, is crucial for the rational design of new therapeutic agents with improved potency and reduced off-target effects. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Hydroxymethyl)picolinamide, and how can reaction efficiency be systematically optimized?

- Methodology : Begin with nucleophilic substitution or amidation reactions using picolinic acid derivatives. Key variables include temperature (e.g., 60–80°C for amide bond formation), catalysts (e.g., DCC for carboxyl activation), and solvent polarity (e.g., DMF for solubility). Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry (1.2–1.5 eq of hydroxymethylating agents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Data Analysis : Use -NMR to confirm hydroxymethyl group integration (δ 4.5–5.0 ppm) and FT-IR for amide C=O stretching (~1650 cm) .

Q. How should researchers characterize the physicochemical properties of 3-(Hydroxymethyl)picolinamide to ensure reproducibility?

- Experimental Design :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp) to identify decomposition points.

- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy (λ_max ~260 nm for picolinamide derivatives) .

- Crystallography : Grow single crystals via slow evaporation (methanol/water) and analyze X-ray diffraction data to resolve bond angles and packing motifs .

Q. What analytical techniques are most reliable for quantifying 3-(Hydroxymethyl)picolinamide in complex matrices?

- Protocol : Employ reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection. Validate linearity (R > 0.99) across 0.1–100 µg/mL. For trace analysis, use LC-MS/MS with ESI+ ionization (precursor ion m/z ~167) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the interaction of 3-(Hydroxymethyl)picolinamide with orexin receptors, and how can binding affinity discrepancies be resolved?

- Experimental Approach :

- Competitive Binding Assays : Use -orexin-A in HEK293 cells expressing OX1/OX2 receptors. Calculate IC via nonlinear regression (GraphPad Prism).

- Data Contradictions : If Ki values vary >20%, validate receptor expression levels (western blot) and normalize to protein content (BCA assay). Cross-check with functional assays (Ca flux) to confirm antagonism .

Q. How can computational models predict the metabolic pathways of 3-(Hydroxymethyl)picolinamide, and what experimental validation is required?

- Methodology :

- In Silico Prediction : Use ADMET Predictor™ or SwissADME to identify potential Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation).

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with predicted structures .

Q. What strategies address conflicting toxicity data for 3-(Hydroxymethyl)picolinamide in preclinical studies?

- Analysis Framework :

- Dose-Response Reassessment : Conduct OECD-compliant acute toxicity assays (e.g., zebrafish embryo model) with rigorous controls (vehicle, positive/negative controls).

- Statistical Harmonization : Apply mixed-effects models to account for inter-lab variability. Report 95% confidence intervals for LD values .

Methodological and Ethical Considerations

Q. How should researchers design a comparative study to evaluate the efficacy of 3-(Hydroxymethyl)picolinamide derivatives?

- Guidelines :

- Variables : Compare logP, hydrogen-bond donors, and steric effects across derivatives. Use ANOVA with post-hoc Tukey tests for activity differences.

- Ethics : Obtain IRB approval for studies involving human cell lines (e.g., HepG2). Include data anonymization protocols if using patient-derived samples .

Q. What are the best practices for ensuring reproducibility in MALDI-MS studies involving 3-(Hydroxymethyl)picolinamide?

- Protocol Optimization :

- Matrix Preparation : Co-crystallize with analyte in a 1:10 ratio (e.g., 10 mg/mL in 70% acetonitrile/0.1% TFA).

- Instrument Calibration : Use peptide calibration standards (e.g., angiotensin I) to minimize mass drift. Perform triplicate runs to assess signal consistency .

Data Presentation and Reporting

- Tables : Include reaction yields, spectral peaks, and statistical parameters (e.g., p-values, R) in tabular formats.

- Figures : Use scatter plots for dose-response curves and heatmaps for receptor binding data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.